N-Butyl-2-(methylamino)acetamide
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Overview
Description
N-Butyl-2-(methylamino)acetamide is an organic compound with the molecular formula C7H16N2O It is a derivative of acetamide, where the hydrogen atoms of the amide group are substituted with a butyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-(methylamino)acetamide typically involves the reaction of butylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butylamine+Methylamine+Acetic Anhydride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-Butyl-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amide group can participate in substitution reactions, where the butyl or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyl-2-(methylamino)acetic acid, while reduction could produce N-butyl-2-(methylamino)ethanol.
Scientific Research Applications
N-Butyl-2-(methylamino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various medical conditions.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
N-Butylacetamide: Similar in structure but lacks the methylamino group.
N-Methylacetamide: Contains a methyl group instead of a butyl group.
N-Butyl-2-phenylacetamide: Contains a phenyl group instead of a methylamino group.
Uniqueness: N-Butyl-2-(methylamino)acetamide is unique due to the presence of both butyl and methylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-butyl-2-(methylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6-8-2/h8H,3-6H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBXFWRJLBFDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615534 |
Source
|
Record name | N-Butyl-N~2~-methylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117194-70-4 |
Source
|
Record name | N-Butyl-N~2~-methylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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